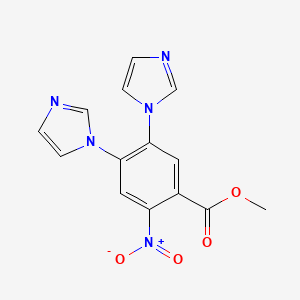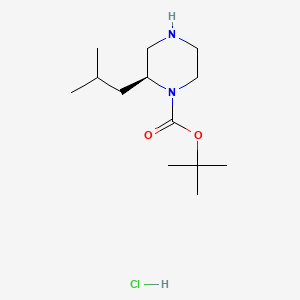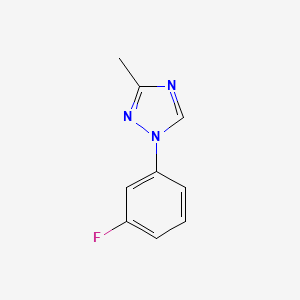
N-BOC-4-Brom-3-methylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-4-bromo-3-methylaniline, also known as tert-butyl 4-bromo-3-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the aniline ring, with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N-BOC-4-bromo-3-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-bromo-3-methylaniline typically involves the protection of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually performed in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of N-BOC-4-bromo-3-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-BOC-4-bromo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 4-bromo-3-methylaniline.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).
Major Products:
Substitution Reactions: Various substituted aniline derivatives depending on the nucleophile used.
Deprotection Reactions: 4-bromo-3-methylaniline.
Wirkmechanismus
The mechanism of action of N-BOC-4-bromo-3-methylaniline is primarily related to its role as an intermediate in organic synthesis. The BOC protecting group stabilizes the aniline nitrogen, allowing selective reactions at other positions on the aromatic ring. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes or receptors, depending on the final structure of the synthesized molecule .
Vergleich Mit ähnlichen Verbindungen
4-bromo-3-methylaniline: Lacks the BOC protecting group, making it more reactive but less stable for selective reactions.
N-BOC-4-chloro-3-methylaniline: Similar structure with a chlorine atom instead of bromine, which can influence the reactivity and selectivity in chemical reactions.
N-BOC-4-bromoaniline: Lacks the methyl group, affecting the steric and electronic properties of the compound.
Uniqueness: N-BOC-4-bromo-3-methylaniline is unique due to the combination of the BOC protecting group, bromine atom, and methyl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPMBXUPCAXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733097 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654056-82-3 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)






![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)




